[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl](2,3-dihydro-1H-indol-1-yl)methanone
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Overview
Description
2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-ylmethanone is a complex organic compound that features a thiazole ring, an indole moiety, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-ylmethanone typically involves multi-step organic reactions. One common approach is to start with the formation of the thiazole ring, followed by the introduction of the chlorophenyl group and the indole moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-ylmethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features make it a valuable tool for investigating biological pathways and mechanisms.
Medicine
In medicinal chemistry, 2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-ylmethanone has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its chemical stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Properties
Molecular Formula |
C19H15ClN2OS |
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Molecular Weight |
354.9 g/mol |
IUPAC Name |
[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-(2,3-dihydroindol-1-yl)methanone |
InChI |
InChI=1S/C19H15ClN2OS/c1-12-17(24-18(21-12)14-7-3-4-8-15(14)20)19(23)22-11-10-13-6-2-5-9-16(13)22/h2-9H,10-11H2,1H3 |
InChI Key |
JCVVFLZXBHTKKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2Cl)C(=O)N3CCC4=CC=CC=C43 |
Origin of Product |
United States |
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